molecular formula C17H14O4 B2693246 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate CAS No. 373612-18-1

8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate

Cat. No.: B2693246
CAS No.: 373612-18-1
M. Wt: 282.295
InChI Key: BJCDBUXVOFDNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Tricyclic Oxygen-Containing Heterocyclic Architectures

Historical Development of Oxatricyclo Structures

The exploration of oxatricyclic systems began with early investigations into strained heterocycles and their reactivity. A pivotal development emerged from Prins–pinacol cascade reactions, which enabled the stereoselective construction of polycyclic ethers. For instance, Overman and Tanis demonstrated that unsaturated α-dithianyl acetals undergo Prins–pinacol cyclizations to form 12-oxatricyclo[6.3.1.0²,⁷]dodecanes with precise stereocontrol. These reactions highlighted the role of stereoelectronic factors over steric effects in determining cyclization pathways, a principle that extends to modern syntheses of related systems.

Later advancements incorporated computational analyses to unravel reaction mechanisms. Studies on β,γ′-triketones revealed how stereoelectronic frustration in peroxide intermediates drives the formation of tricyclic products with high oxygen content. Such insights paved the way for designing novel oxatricyclo scaffolds, including the 8-oxatricyclo[7.4.0.0²,⁷]trideca framework.

Structural Significance of the 8-Oxatricyclo[7.4.0.0²,⁷]trideca Core System

The 8-oxatricyclo[7.4.0.0²,⁷]trideca system is characterized by a bridged bicyclic core fused to a third ring, creating a rigid, three-dimensional architecture. Key structural features include:

  • Bridgehead Oxygen : The oxygen atom at position 8 imposes angular strain while enabling hydrogen bonding and dipole interactions.
  • Conjugated Double Bonds : The 1(9),2(7),3,5-tetraene system introduces planar regions that influence electronic delocalization.

This combination of strain and conjugation confers unique reactivity. For example, gold(I)-catalyzed tandem reactions of glycals have been employed to synthesize related 11-oxatricyclo[5.3.1.0]undecanes, underscoring the versatility of such frameworks in accessing complex polycycles.

Table 1: Comparative Analysis of Oxatricyclo Systems
Compound Bridgehead Heteroatom Ring Sizes Key Synthetic Method
12-Oxatricyclo[6.3.1.0²,⁷]dodecane Oxygen 6, 3, 1 Prins–pinacol cyclization
8-Oxabicyclo[3.2.1]octane Oxygen 3, 2, 1 Gold-catalyzed rearrangements
8-Oxatricyclo[7.4.0.0²,⁷]trideca Oxygen 7, 4, 0 Cascade cyclizations

Furan-2-carboxylate Functionality in Heterocyclic Chemistry

The furan-2-carboxylate group contributes both steric and electronic effects to the parent tricyclic system. Key attributes include:

  • Electron-Withdrawing Nature : The ester carbonyl polarizes the furan ring, enhancing its susceptibility to electrophilic substitution.
  • Conformational Rigidity : The planar furan ring restricts rotational freedom, favoring specific binding orientations in supramolecular contexts.

Ethyl 2-furancarboxylate, a simpler analogue, has been extensively characterized, with its molecular weight (140.1366 g/mol) and spectroscopic data serving as benchmarks for derivatized forms. In the target compound, the ester group at position 4 likely participates in π-stacking interactions or acts as a hydrogen bond acceptor, modulating solubility and reactivity.

Chemical Nomenclature and Systematic Classification

The IUPAC name 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate is constructed as follows:

  • Parent System : The tricyclo[7.4.0.0²,⁷]trideca framework indicates a bridged system with three rings (7-membered, 4-membered, and 0-membered bridges).
  • Numbering : The oxygen atom occupies position 8. Double bonds are specified at 1(9), 2(7), 3, and 5.
  • Substituent : The furan-2-carboxylate group is attached at position 4.

This nomenclature aligns with entries in PubChem (CID 19576778, 42647881), which catalog structurally related oxatricyclo compounds.

Properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-2-yl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-17(16-6-3-9-19-16)20-11-7-8-15-13(10-11)12-4-1-2-5-14(12)21-15/h3,6-10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCDBUXVOFDNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the furan-2-carboxylate moiety. Common reaction conditions include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have shown that derivatives of 8-oxatricyclo compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from this structure demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups enhances their biological activity, making them candidates for further development as antimicrobial agents .

Anticancer Potential
Research indicates that derivatives of this compound may possess anticancer properties. In silico studies have suggested that these compounds can interact with biological targets associated with cancer progression, leading to the exploration of their use in developing new anticancer therapies .

Material Science Applications

Polymer Synthesis
The unique structural features of 8-oxatricyclo compounds allow them to be utilized in the synthesis of advanced polymers. Their ability to undergo polymerization reactions can lead to the creation of materials with tailored properties for specific applications, such as coatings or composites.

Organic Electronics
Due to their electronic properties, derivatives of 8-oxatricyclo[7.4.0.0^{2,7}]trideca compounds are being investigated for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their conjugated systems facilitate charge transport, making them suitable candidates for these technologies.

Case Studies

Case Study 1: Antimicrobial Screening
A series of synthesized derivatives based on the 8-oxatricyclo structure were tested for antimicrobial activity. The study found that specific modifications to the compound's structure significantly enhanced its efficacy against target microorganisms. The minimum inhibitory concentration (MIC) values were determined through well diffusion methods, revealing promising results for future drug development .

Case Study 2: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of related compounds, researchers conducted in vitro assays that demonstrated cytotoxic effects on cancer cell lines. The results indicated that certain structural modifications led to increased potency against specific cancer types, suggesting pathways for further investigation into therapeutic applications .

Data Tables

Application Area Specific Use Findings
Medicinal ChemistryAntimicrobial AgentsSignificant activity against M. smegmatis
Anticancer TherapiesCytotoxic effects on cancer cell lines
Material SciencePolymer SynthesisTailored polymers with enhanced properties
Organic ElectronicsSuitable for OLEDs and OPVs

Mechanism of Action

The mechanism of action of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Applications/Properties References
8-Oxatricyclo[...]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate Not explicitly provided Estimated ~300–350 Furan-2-carboxylate ester Tricyclic oxygen bridge, conjugated tetraene Synthetic intermediate, potential bioactivity
8-Oxatricyclo[...]hexaene-4-carboxylic acid C₅H₂F₃NO₂S 197.14 Carboxylic acid, trifluoromethyl Hexaene system, thiazole ring Building block for medicinal chemistry
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₇H₁₇N₃O₆S₂ 423.46 Beta-lactam, pyridine, thioether Bicyclic sulfur-nitrogen core Antibiotic derivative
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives Varies ~350–450 Beta-lactam, hydroxylphenyl Bicyclic sulfur-nitrogen core Pharmacopeial-grade antibiotics
8-Oxabicyclo[3.2.1]octane esters (e.g., compound 183) C₁₄H₁₈O₈ 338.29 Ester, hydroxyl, methyl Bicyclic oxygen core, ester substituents Synthetic intermediates
6,10-Di-tert-butyl-4,12-dimethoxy-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene C₂₂H₂₈O₃ 340.44 Methoxy, tert-butyl Crystalline tricyclic oxygen system Structural studies (X-ray crystallography)

Key Differences in Functional Groups and Reactivity

  • Ester vs. Carboxylic Acid : The target compound’s furan-2-carboxylate ester group enhances lipophilicity compared to the carboxylic acid in , which may improve membrane permeability in biological systems .
  • Substituent Effects : Bulky groups like tert-butyl and methoxy in improve crystallinity, whereas the furan ester in the target compound may introduce steric hindrance during synthesis .

Structural and Spectral Comparisons

  • Tricyclic Systems : The target’s conjugated tetraene system contrasts with the hexaene in , altering UV-Vis absorption profiles and reactivity in cycloaddition reactions .
  • Crystallographic Data: The crystalline analog in (monoclinic system, space group P2₁/n) provides a benchmark for predicting the target’s solid-state behavior .

Research Findings and Implications

  • Stability : The furan ester in the target compound likely offers greater hydrolytic stability than carboxylic acids, as seen in .
  • Synthetic Flexibility : The tricyclic core’s rigidity (similar to ) could enable stereoselective synthesis of derivatives .
  • Spectroscopic Signatures : NMR and HRMS data from suggest methods for verifying the target’s purity and structure .

Biological Activity

8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound has a unique tricyclic structure characterized by the presence of an oxygen atom incorporated into the cyclohexane framework, which contributes to its biological properties. The molecular formula is C12H8O3C_{12}H_{8}O_{3} and it possesses a molecular weight of approximately 200.19 g/mol.

Anticancer Properties

Research has shown that derivatives of 8-oxatricyclo compounds exhibit significant cytotoxic activity against various cancer cell lines. A study demonstrated that certain derivatives could induce apoptosis in tumor cells while sparing normal cells, indicating their potential as selective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Specific derivatives have shown effectiveness against Helicobacter pylori , a bacterium associated with gastric ulcers and cancer. In vitro studies indicated that these compounds could inhibit the growth of H. pylori comparable to standard antibiotics .

Enzyme Inhibition

Another area of interest is the inhibition of urease, an enzyme that plays a critical role in the pathogenesis of H. pylori infections. Certain derivatives of 8-oxatricyclo compounds have demonstrated potent urease inhibitory activity, suggesting their potential use in treating related infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in tumor cells
AntimicrobialInhibited growth of H. pylori
Enzyme InhibitionUrease inhibition

Detailed Case Study: Anticancer Activity

In a specific study focusing on the anticancer properties of modified 8-oxatricyclo compounds, researchers treated various human tumor cell lines with different concentrations of the compound. The results indicated a dose-dependent cytotoxic effect, with IC50 values ranging from 10 to 25 µM against breast and colon cancer cell lines .

The proposed mechanism for the anticancer activity involves the generation of reactive oxygen species (ROS) leading to oxidative stress within cancer cells, ultimately triggering apoptotic pathways .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Cycloaddition reactions to construct the tricyclic core.
  • Nucleophilic substitution for functionalization (e.g., esterification of the furan-2-carboxylate group).
  • Catalytic cross-coupling (e.g., Suzuki-Miyaura) to introduce aromatic substituents.
    Key parameters include solvent polarity (e.g., THF or DMF), temperature control (0–80°C), and catalyst selection (e.g., Pd(PPh₃)₄). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural confirmation?

Methodological Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve:

  • Perform 2D NMR (COSY, HSQC) to assign proton and carbon environments.
  • Compare experimental X-ray crystallography data (e.g., bond lengths, angles) with computational models (DFT).
  • Use variable-temperature NMR to detect conformational flexibility.
    For example, highlights single-crystal X-ray studies (R factor = 0.035) to validate the tricyclic framework .

Basic: What analytical techniques are essential for monitoring reaction progress and purity assessment?

Methodological Answer:

  • HPLC (High Performance Liquid Chromatography): Optimize with C18 columns and acetonitrile/water gradients to separate intermediates.
  • NMR Spectroscopy : Track characteristic peaks (e.g., furan carbonyl at ~160 ppm in ¹³C NMR).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
    emphasizes HPLC for ensuring >95% purity in multi-step syntheses .

Advanced: How can computational methods predict the compound’s reactivity in catalytic transformations?

Methodological Answer:

  • DFT Calculations : Model transition states for cycloaddition or ester hydrolysis.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites).
    suggests using software like Gaussian or Schrödinger Suite to validate reaction mechanisms .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of ester groups.
  • Oxygen Sensitivity : Purge solutions with argon for air-sensitive reactions.
    recommends stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced: How can researchers optimize multi-step synthesis yields when scaling up?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.
  • Flow Chemistry : Improve heat transfer and reduce side reactions in continuous reactors.
  • In-line Analytics : Use PAT (Process Analytical Technology) for real-time monitoring.
    highlights optimizing Suzuki coupling yields (from 45% to 72%) via solvent screening (toluene → DMF/H₂O) .

Basic: What biological activity screening assays are relevant for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases.
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Screening : Employ microdilution methods (MIC determination).
    notes preliminary anti-inflammatory activity via COX-2 inhibition assays .

Advanced: How can structural modifications enhance the compound’s pharmacological profile?

Methodological Answer:

  • SAR Studies : Replace the furan-2-carboxylate with bioisosteres (e.g., thiophene or pyridine).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetoxymethyl esters) for improved bioavailability.
  • Metabolic Stability : Modify substituents to reduce CYP450-mediated oxidation.
    demonstrates improved activity in analogs with trifluoromethyl groups .

Basic: What spectroscopic features distinguish this compound from structurally similar derivatives?

Methodological Answer:

  • ¹H NMR : Look for unique coupling patterns in the tricyclic core (e.g., vicinal protons at δ 6.8–7.2 ppm).
  • IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and furan C-O-C vibrations (~1260 cm⁻¹).
  • UV-Vis : Monitor π→π* transitions (λmax ~260–280 nm) for conjugation analysis.
    uses X-ray data to resolve ambiguities in stereochemistry .

Advanced: How can researchers address discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

  • Benchmark Calculations : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental kinetics.
  • Solvent Correction Models : Apply CPCM or SMD to account for solvation effects.
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in contested mechanisms.
    recommends comparing computed activation energies with Arrhenius plots from kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.